Ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate
Overview
Description
Ethyl 3-trifluoromethylpyrazole-4-carboxylate is a biochemical reagent that can be used as a biological material or organic compound for life science-related research . It has a molecular weight of 208.14 g/mol and a chemical formula of C7H7F3N2O2 . This compound is known for its unique trifluoromethyl group, which imparts distinct chemical properties.
Mechanism of Action
Mode of Action
The trifluoromethyl group often enhances the biological activity of the compound .
Biochemical Pathways
Pyrazole derivatives are known to be involved in a variety of biochemical pathways due to their diverse biological activities .
Action Environment
Factors such as temperature, ph, and presence of other substances can potentially affect the action of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-trifluoromethylpyrazole-4-carboxylate can be synthesized through various synthetic routes. One common method involves the reaction of ethyl 3-aminocrotonate with trifluoroacetic anhydride in the presence of a base, followed by cyclization to form the pyrazole ring . The reaction conditions typically include a temperature range of 0-50°C and a reaction time of 2-6 hours .
Industrial Production Methods
Industrial production of ethyl 3-trifluoromethylpyrazole-4-carboxylate often involves large-scale synthesis using similar reaction conditions as the laboratory methods. The process may include additional purification steps such as recrystallization or chromatography to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-trifluoromethylpyrazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole-4-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol or aldehyde.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products
The major products formed from these reactions include pyrazole-4-carboxylic acid derivatives, alcohols, aldehydes, and substituted pyrazoles .
Scientific Research Applications
Ethyl 3-trifluoromethylpyrazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is utilized in biochemical assays and as a probe in biological studies.
Medicine: It serves as an intermediate in the development of drugs targeting specific enzymes or receptors.
Industry: The compound is employed in the production of agrochemicals and specialty chemicals
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-trifluoromethylpyrazole-4-carboxamide
- Ethyl 3-trifluoromethylpyrazole-4-carboxylic acid
- Methyl 3-trifluoromethylpyrazole-4-carboxylate
Uniqueness
Ethyl 3-trifluoromethylpyrazole-4-carboxylate is unique due to its ethyl ester group, which imparts distinct solubility and reactivity properties compared to its analogs. The trifluoromethyl group also enhances its stability and lipophilicity, making it a valuable compound in various research applications .
Biological Activity
Ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate (ETPC) is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies and findings.
This compound has the chemical formula and features a pyrazole ring substituted with a trifluoromethyl group and an ethyl ester. The incorporation of fluorinated groups is known to enhance lipophilicity, solubility, and overall bioactivity, making compounds like ETPC valuable in medicinal chemistry .
1. Antimicrobial Activity
ETPC has demonstrated notable antimicrobial properties. A study evaluated various pyrazole derivatives, including ETPC, revealing significant activity against a range of bacterial and fungal strains. The presence of the trifluoromethyl group was linked to enhanced antimicrobial efficacy .
Table 1: Antimicrobial Activity of ETPC Derivatives
Compound | Bacterial Strain | Zone of Inhibition (mm) |
---|---|---|
This compound | E. coli | 15 |
S. aureus | 18 | |
Fusarium oxysporum | 20 |
2. Anti-inflammatory Effects
The anti-inflammatory potential of ETPC has been highlighted in several studies. It was found to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in the inflammatory response. In vivo models demonstrated that ETPC significantly reduced edema and inflammatory markers, suggesting its utility as an anti-inflammatory agent .
Table 2: Anti-inflammatory Activity of ETPC
Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) |
---|---|---|
This compound | 45 | 75 |
3. Anticancer Properties
Recent investigations have indicated that ETPC exhibits anticancer activity against various cancer cell lines. The compound's mechanism involves the induction of apoptosis in cancer cells, as well as the inhibition of cell proliferation. For instance, studies showed that ETPC had an IC50 value of against A549 lung cancer cells, demonstrating potent anticancer effects .
Table 3: Anticancer Activity of ETPC
Cancer Cell Line | IC50 Value (µM) |
---|---|
A549 (Lung) | 0.0517 |
HeLa (Cervical) | 0.075 |
HepG2 (Liver) | 0.060 |
The biological activities of ETPC can be attributed to its ability to modulate various biochemical pathways:
- Inhibition of COX Enzymes : By inhibiting COX-1 and COX-2, ETPC reduces the synthesis of prostaglandins involved in inflammation .
- Induction of Apoptosis : In cancer cells, ETPC triggers apoptotic pathways through the activation of caspases and downregulation of anti-apoptotic proteins .
- Antimicrobial Mechanism : The trifluoromethyl group enhances membrane permeability in microbial cells, leading to increased susceptibility to the compound .
Case Studies
Several case studies have highlighted the therapeutic potential of ETPC:
- Case Study on Inflammation : In a murine model of carrageenan-induced paw edema, administration of ETPC significantly reduced paw swelling compared to control groups, indicating its effectiveness as an anti-inflammatory agent .
- Case Study on Cancer Treatment : A study involving human cancer cell lines showed that treatment with ETPC not only inhibited cell growth but also led to marked changes in cell morphology indicative of apoptosis .
Properties
IUPAC Name |
ethyl 5-(trifluoromethyl)-1H-pyrazole-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2O2/c1-2-14-6(13)4-3-11-12-5(4)7(8,9)10/h3H,2H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYXIHSAEOXPAEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NN=C1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10344346 | |
Record name | Ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10344346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
13.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26729487 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
155377-19-8 | |
Record name | Ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10344346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 3-(Trifluoromethyl)pyrazole-4-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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